molecular formula C19H27NO B13822389 2,6-Metheno-3-benzazocine, 3-(cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro- CAS No. 3639-63-2

2,6-Metheno-3-benzazocine, 3-(cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-

Cat. No.: B13822389
CAS No.: 3639-63-2
M. Wt: 285.4 g/mol
InChI Key: YWFCIOVAPJGIKT-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-8-methoxy-2,6-methano-3-benzazocine is a complex organic compound that belongs to the class of benzazocines This compound is characterized by its unique structure, which includes a cyclopropylmethyl group, multiple methyl groups, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-8-methoxy-2,6-methano-3-benzazocine involves several steps, starting with the preparation of key intermediates. One common method involves the cyclopropanation of suitable precursors using reagents such as cyclopropylmethyl bromide and a base like sodium hydride. The reaction conditions typically require an inert atmosphere and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-8-methoxy-2,6-methano-3-benzazocine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-(Cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-8-methoxy-2,6-methano-3-benzazocine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-8-methoxy-2,6-methano-3-benzazocine involves its interaction with specific molecular targets and pathways. This compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(Cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-8-methoxy-2,6-methano-3-benzazocine apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

10-(cyclopropylmethyl)-4-methoxy-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO/c1-13-18-10-15-6-7-16(21-3)11-17(15)19(13,2)8-9-20(18)12-14-4-5-14/h6-7,11,13-14,18H,4-5,8-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFCIOVAPJGIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3=C(C1(CCN2CC4CC4)C)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00957722
Record name 3-(Cyclopropylmethyl)-8-methoxy-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00957722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3639-63-2
Record name WIN 20836
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003639632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Cyclopropylmethyl)-8-methoxy-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00957722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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